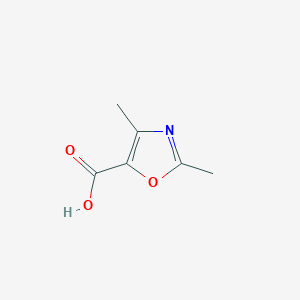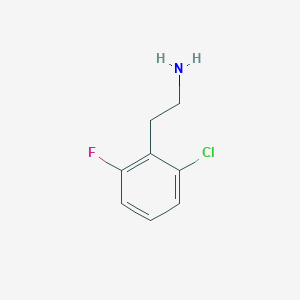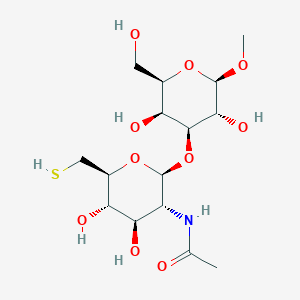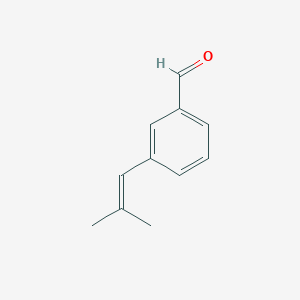
3-(2-Methylprop-1-en-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylprop-1-en-1-yl)benzaldehyde, also known as cuminaldehyde, is a naturally occurring organic compound found in the essential oils of various plants, including cumin, cinnamon, and clove. It is widely used in the food industry as a flavoring agent and also has potential applications in medicine and pharmacology. In
Wirkmechanismus
The mechanism of action of 3-(2-Methylprop-1-en-1-yl)benzaldehyde is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways involved in various cellular processes. It also has the ability to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
3-(2-Methylprop-1-en-1-yl)benzaldehyde has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It also has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have antioxidant properties, which may help prevent oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-Methylprop-1-en-1-yl)benzaldehyde in lab experiments is its availability and relatively low cost. It is also a naturally occurring compound, which makes it a more attractive option compared to synthetic compounds. However, one limitation is that it may have variable purity and quality depending on the source and method of extraction.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-Methylprop-1-en-1-yl)benzaldehyde. One area of interest is its potential use in the treatment of cancer. Studies have shown that it has anticancer properties and may be useful in the development of new cancer therapies. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has shown that it has neuroprotective effects and may help prevent the development of cognitive decline. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 3-(2-Methylprop-1-en-1-yl)benzaldehyde.
Synthesemethoden
The synthesis of 3-(2-Methylprop-1-en-1-yl)benzaldehyde can be achieved through various methods, including the oxidation of cumene, the reaction of benzaldehyde with acetone, and the reaction of cuminol with nitric acid. The most commonly used method is the oxidation of cumene, which involves the reaction of cumene with air in the presence of a catalyst such as cobalt or manganese.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylprop-1-en-1-yl)benzaldehyde has been extensively studied for its potential applications in medicine and pharmacology. Research has shown that it has antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has been used in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
Eigenschaften
CAS-Nummer |
145589-43-1 |
|---|---|
Produktname |
3-(2-Methylprop-1-en-1-yl)benzaldehyde |
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
3-(2-methylprop-1-enyl)benzaldehyde |
InChI |
InChI=1S/C11H12O/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-8H,1-2H3 |
InChI-Schlüssel |
XZWNNQZDBVICDB-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC(=CC=C1)C=O)C |
Kanonische SMILES |
CC(=CC1=CC(=CC=C1)C=O)C |
Synonyme |
Benzaldehyde, 3-(2-methyl-1-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



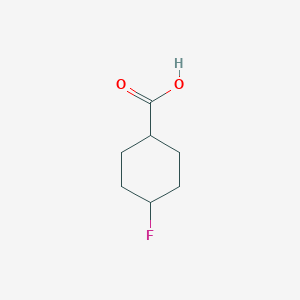
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
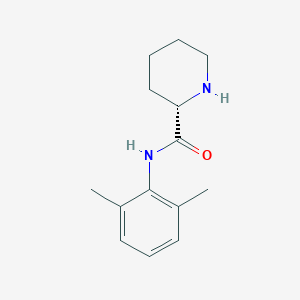
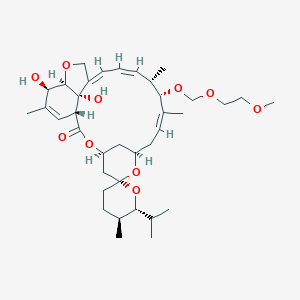
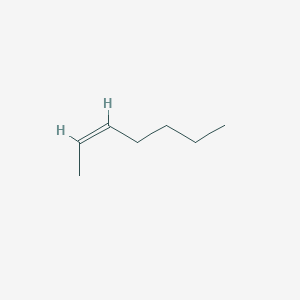
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
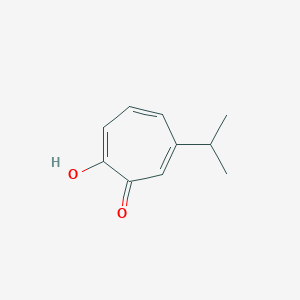
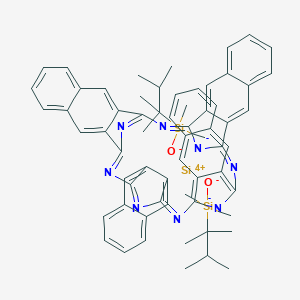
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)
